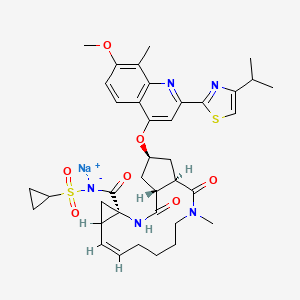

Simeprevir sodium

Description

Properties

CAS No. |

1241946-89-3 |

|---|---|

Molecular Formula |

C38H46N5NaO7S2 |

Molecular Weight |

771.9 g/mol |

IUPAC Name |

sodium;cyclopropylsulfonyl-[(1R,4R,6S,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide |

InChI |

InChI=1S/C38H47N5O7S2.Na/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25;/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H2,41,42,44,46);/q;+1/p-1/b10-8-;/t23-,24-,27-,28-,38-;/m1./s1 |

InChI Key |

LLXQGDWGCCKOQP-MVZLLIIPSA-M |

SMILES |

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+] |

Isomeric SMILES |

CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@@H]4[C@@H](C3)C(=O)N(CCCC/C=C\[C@@H]5C[C@]5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+] |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TMC435; TMC 435; TMC435; Simeprevir; Olysio. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Simeprevir Sodium Against the Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simeprevir is a potent, second-generation, direct-acting antiviral agent that specifically targets the Hepatitis C Virus (HCV) non-structural 3/4A (NS3/4A) protease, an enzyme essential for viral replication. As a macrocyclic, noncovalent, and reversible competitive inhibitor, simeprevir obstructs the proteolytic activity of the NS3/4A protease, thereby preventing the cleavage of the HCV polyprotein into mature viral proteins. This guide provides a comprehensive technical overview of simeprevir's mechanism of action, including its binding kinetics, inhibitory activity against various HCV genotypes, the molecular basis of resistance, and its impact on host innate immune pathways. Detailed experimental protocols for key assays used to characterize simeprevir's activity are also presented.

Core Mechanism of Action: Inhibition of HCV NS3/4A Protease

The primary mechanism of action of simeprevir is the potent and specific inhibition of the HCV NS3/4A serine protease.[1] This enzyme is a heterodimeric complex composed of the NS3 protease domain and its cofactor, the NS4A protein. The NS3/4A protease is responsible for cleaving the HCV polyprotein at four specific sites, leading to the generation of mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are crucial for the formation of the viral replication complex.[2]

Simeprevir is a macrocyclic molecule that acts as a competitive, reversible inhibitor of the NS3/4A protease.[1] Its binding to the active site of the enzyme is characterized by rapid association and slow dissociation, a hallmark of a slow-on, slow-off inhibitor.[3][4][5] This prolonged residence time at the active site contributes to its potent antiviral activity. By occupying the active site, simeprevir physically obstructs the access of the viral polyprotein substrate, thereby preventing its cleavage and halting the viral replication cascade.

Quantitative Analysis of Simeprevir's Inhibitory Activity

The inhibitory potency of simeprevir has been extensively characterized through biochemical and cell-based assays. The following tables summarize key quantitative data on its activity against various HCV genotypes and common resistance-associated substitutions (RASs).

Table 1: In Vitro Inhibitory Activity of Simeprevir against Wild-Type HCV Genotypes

| HCV Genotype | Assay Type | Parameter | Value (nM) | Reference |

| 1a | Biochemical | IC50 | <13 | [2] |

| 1b | Biochemical | IC50 | <13 | [2] |

| 1b | Biochemical | Ki | 0.089 | [4] |

| 2 | Biochemical | IC50 | <13 | [2] |

| 2a | Biochemical | Ki | 2.8 | [4] |

| 3 | Biochemical | IC50 | 37 | [2] |

| 3 | Biochemical | Ki | 104 | [4] |

| 4 | Biochemical | IC50 | <13 | [2] |

| 5 | Biochemical | IC50 | <13 | [2] |

| 6 | Biochemical | IC50 | <13 | [2] |

| 1a | Replicon | EC50 | 8 - 28 | [2] |

| 1b | Replicon | EC50 | 8 - 28 | [2] |

Table 2: Impact of Resistance-Associated Substitutions (RASs) on Simeprevir Activity (EC50 Fold Change)

| NS3 Mutation | HCV Genotype | Fold Change in EC50 | Reference |

| Q80K | 1a | 11 | [6] |

| R155K | 1a | High | [7] |

| D168A | 1a | High | [8] |

| D168V | 1b | High | [7] |

| Q80K + R155K | 1a | 2,879 (EC50 in nM) | [8] |

| D168A | 1a | 5,755 (EC50 in nM) | [8] |

| D168V | 1b | 8,070 (EC50 in nM) | [8] |

| D168E | 4 | 39 | [3] |

| I132L | 4 | 4.6 | [3] |

Signaling Pathways and Host Interactions

Disruption of the HCV Replication Cascade

Simeprevir's inhibition of the NS3/4A protease directly interferes with the HCV life cycle at the post-translational processing stage. The unprocessed polyprotein is non-functional, preventing the assembly of the viral replication machinery.

Restoration of Host Innate Immunity

The HCV NS3/4A protease plays a crucial role in evading the host's innate immune response. It achieves this by cleaving two key adaptor proteins, the mitochondrial antiviral-signaling protein (MAVS) and the Toll-interleukin 1 receptor domain-containing adaptor-inducing interferon-beta (TRIF).[9][10][11][12] Cleavage of MAVS and TRIF disrupts the downstream signaling cascades that lead to the production of type I interferons (IFNs), which are critical for an effective antiviral response. By inhibiting the NS3/4A protease, simeprevir prevents the cleavage of MAVS and TRIF, thereby restoring the host's ability to produce IFNs and mount an antiviral defense.[13]

Development of Resistance

The high mutation rate of the HCV RNA-dependent RNA polymerase can lead to the emergence of amino acid substitutions in the NS3 protease, which can confer resistance to simeprevir.[14] The development of resistance is a multi-step process driven by drug selection pressure.

The most common resistance-associated substitutions for simeprevir are found at amino acid positions Q80, R155, and D168 of the NS3 protease.[7][8] The Q80K polymorphism, particularly in HCV genotype 1a, is a notable baseline variant that can reduce simeprevir susceptibility.[1][15]

Experimental Protocols

In Vitro HCV NS3/4A Protease Inhibition Assay (FRET-based)

This assay quantifies the ability of simeprevir to inhibit the enzymatic activity of recombinant HCV NS3/4A protease. The principle is based on Fluorescence Resonance Energy Transfer (FRET), where a synthetic peptide substrate containing a cleavage site for the protease is flanked by a fluorophore and a quencher. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-c-[COO]-AS-K(Dabcyl)-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM DTT, 5% glycerol, 0.6 mM LDAO)

-

Simeprevir sodium (or other test compounds)

-

DMSO

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of simeprevir in DMSO.

-

In the microplate, add the assay buffer.

-

Add the diluted simeprevir or DMSO (vehicle control) to the wells.

-

Add the recombinant NS3/4A protease to the wells and pre-incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET peptide substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm for Edans/Dabcyl pair) at regular intervals for a defined period (e.g., 30-60 minutes).

-

Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence signal increase.

-

Determine the IC50 value by plotting the percent inhibition (calculated relative to the vehicle control) against the logarithm of the simeprevir concentration and fitting the data to a four-parameter logistic equation. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

HCV Replicon Assay (Luciferase-based)

This cell-based assay measures the antiviral activity of simeprevir in a system that mimics HCV RNA replication within human hepatoma cells (e.g., Huh-7). The replicon is a subgenomic HCV RNA that can replicate autonomously and often contains a reporter gene, such as luciferase, for easy quantification of replication levels.

Materials:

-

Huh-7 cells harboring an HCV replicon with a luciferase reporter gene

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418)

-

This compound (or other test compounds)

-

DMSO

-

96-well or 384-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells into the cell culture plates at a predetermined density.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of simeprevir in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of simeprevir or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

-

At the end of the incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer.

-

In parallel, a cytotoxicity assay (e.g., using a viability dye like calcein AM) can be performed to determine the 50% cytotoxic concentration (CC50).

-

Calculate the EC50 value by plotting the percent inhibition of luciferase activity against the logarithm of the simeprevir concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a highly effective inhibitor of the HCV NS3/4A protease, a critical enzyme in the viral life cycle. Its mechanism of action is well-characterized, involving competitive, reversible binding to the enzyme's active site, which blocks viral polyprotein processing. Furthermore, simeprevir's inhibition of the NS3/4A protease has the dual benefit of restoring the host's innate immune response. While the emergence of resistance-associated substitutions can limit its efficacy, understanding the molecular basis of this resistance is crucial for the development of next-generation protease inhibitors and for guiding personalized treatment strategies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel anti-HCV therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combined X-ray, NMR, and kinetic analyses reveal uncommon binding characteristics of the hepatitis C virus NS3-NS4A protease inhibitor BI 201335 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding kinetics, potency, and selectivity of the hepatitis C virus NS3 protease inhibitors GS-9256 and vedroprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Simeprevir | Johns Hopkins ABX Guide [hopkinsguides.com]

- 8. Unexpected Replication Boost by Simeprevir for Simeprevir-Resistant Variants in Genotype 1a Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Hepacivirus NS3/4A Proteases Interfere with MAVS Signaling in both Their Cognate Animal Hosts and Humans: Implications for Zoonotic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interfering with interferons: Hepatitis C virus counters innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simeprevir | C38H47N5O7S2 | CID 24873435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Hepatitis C Virus and Antiviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simeprevir Capsules - PMC [pmc.ncbi.nlm.nih.gov]

Simeprevir Sodium: A Technical Guide to its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simeprevir sodium, a second-generation NS3/4A protease inhibitor, represents a significant advancement in the treatment of chronic Hepatitis C Virus (HCV) infection. This document provides a comprehensive technical overview of its antiviral activity spectrum, mechanism of action, and resistance profile. The information herein is intended to serve as a detailed resource for researchers and professionals involved in antiviral drug discovery and development. Simeprevir is a direct-acting antiviral agent that specifically targets the HCV NS3/4A protease, an enzyme critical for viral replication.[1][2] By inhibiting this protease, simeprevir prevents the cleavage of the HCV polyprotein, thereby halting the formation of mature viral proteins necessary for replication.[2] This guide will delve into the quantitative measures of its antiviral potency, the experimental methodologies used for its characterization, and the genetic determinants of resistance.

Mechanism of Action

Simeprevir is a competitive, reversible, and noncovalent inhibitor of the HCV NS3/4A serine protease.[1][3] The NS3/4A protease is essential for the post-translational processing of the HCV polyprotein, which is translated from the viral single-stranded RNA genome.[1][2] This polyprotein must be cleaved into individual structural and non-structural proteins for viral replication and assembly to occur. Simeprevir binds to the active site of the NS3 protease, preventing it from cleaving the polyprotein at specific sites.[2] This disruption of the viral life cycle leads to a rapid decline in HCV RNA levels in infected individuals.[4]

At concentrations above its antiviral half-maximal effective concentration (EC50), simeprevir and other NS3/4A inhibitors may also play a role in restoring interferon (IFN)-signaling pathways that are believed to be disrupted by the NS3/4A protease.[3]

Antiviral Activity Spectrum

Simeprevir demonstrates potent antiviral activity against a range of HCV genotypes, with the most significant efficacy observed against genotypes 1, 2, 4, 5, and 6.[5][6][7] Its activity is less pronounced against genotype 3, which is attributed to the presence of a naturally occurring D168Q polymorphism in most genotype 3a isolates.[5]

Quantitative Antiviral Activity of Simeprevir

The in vitro antiviral activity of simeprevir is typically quantified by determining its half-maximal effective concentration (EC50) in cell-based replicon assays and its half-maximal inhibitory concentration (IC50) in enzymatic assays.

| HCV Genotype | Assay Type | Parameter | Value (nM) | Reference |

| Genotype 1a | Biochemical Protease Assay | IC50 | <13 | [5] |

| Replicon Assay | EC50 | 8 - 28 | [5] | |

| Genotype 1b | Biochemical Protease Assay | IC50 | <13 | [5] |

| Replicon Assay | EC50 | 8 - 28 | [5] | |

| Genotype 2 | Biochemical Protease Assay | IC50 | <13 | [5] |

| Genotype 3 | Biochemical Protease Assay | IC50 | 37 | [5] |

| Genotype 4 | Biochemical Protease Assay | IC50 | <13 | [5] |

| Genotype 5 | Biochemical Protease Assay | IC50 | <13 | [5] |

| Genotype 6 | Biochemical Protease Assay | IC50 | <13 | [5] |

Table 1: In Vitro Antiviral Activity of Simeprevir Against Wild-Type HCV Genotypes

Activity Against Other Viruses

While primarily developed for HCV, simeprevir has been investigated for its activity against other viruses. In vitro studies have shown that simeprevir can inhibit the replication of SARS-CoV-2 with an EC50 value of 1.41 ± 0.12 μM in Vero E6 cells.[8] However, in vivo studies in a transgenic hACE2 mouse model did not demonstrate efficacy in suppressing viral replication.[8]

Resistance Profile

The emergence of drug-resistant viral variants is a key consideration in antiviral therapy. For simeprevir, resistance is primarily associated with specific amino acid substitutions in the NS3 protease.

Key Resistance-Associated Substitutions (RASs)

The most clinically significant RAS affecting simeprevir efficacy is the Q80K polymorphism, particularly in HCV genotype 1a.[1][9] The presence of Q80K at baseline can reduce the sustained virologic response (SVR) to simeprevir-containing regimens.[10] Other key resistance mutations have been identified at NS3 positions S122, R155, and D168.[1] The D168V mutation, in particular, has been shown to increase the EC50 by approximately 2,000-fold in genotype 1b replicons.[3]

| NS3 Position | Amino Acid Substitution | HCV Genotype(s) | Fold Change in EC50 | Reference |

| Q80 | Q80K | 1a | ~11 | [11] |

| R155 | R155K | 1a | >50 | [12] |

| D168 | D168V | 1b | ~2000 | [3] |

| D168 | D168A | 1a | >50 | [3] |

Table 2: Key Simeprevir Resistance-Associated Substitutions in HCV NS3 Protease

Experimental Protocols

The characterization of simeprevir's antiviral activity and resistance profile relies on a suite of specialized in vitro assays. The following sections provide an overview of the methodologies for key experiments.

HCV Replicon Assay

The HCV replicon system is a cornerstone for evaluating the antiviral activity of compounds like simeprevir in a cell-based environment. This assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule (replicon) capable of autonomous replication.

Principle: The replicon RNA typically contains the HCV non-structural proteins necessary for replication (NS3 to NS5B) and a reporter gene, such as luciferase, or a selectable marker, like the neomycin phosphotransferase gene.[11][13] Antiviral compounds are added to the cell culture, and their effect on viral replication is measured by the reduction in reporter gene expression or the number of surviving cell colonies after selection with an antibiotic like G418.[11]

General Procedure:

-

Cell Culture: Huh-7 cells, or a highly permissive subclone, are cultured in appropriate media.

-

RNA Transfection: In vitro transcribed replicon RNA is introduced into the cells via electroporation.[4]

-

Drug Treatment: Following transfection, the cells are seeded into multi-well plates, and serial dilutions of simeprevir are added to the culture medium.

-

Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and drug action.[11]

-

Quantification of Replication:

-

Luciferase Assay: If a luciferase reporter is used, cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luminescence in treated cells compared to untreated controls indicates antiviral activity.[4][10]

-

Colony Formation Assay: For replicons with a selectable marker, the cells are treated with G418. The number of surviving colonies is counted after a few weeks, with a reduction in colony number indicating antiviral efficacy.[11]

-

-

Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration.

NS3/4A Protease Enzymatic Assay

Enzymatic assays directly measure the inhibitory effect of a compound on the purified NS3/4A protease. A common method is the Fluorescence Resonance Energy Transfer (FRET)-based assay.

Principle: A synthetic peptide substrate is designed to mimic the natural cleavage site of the NS3/4A protease.[2] This substrate is labeled with a FRET pair, consisting of a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. When the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[10]

General Procedure:

-

Reagents: Purified recombinant NS3/4A protease, a FRET-labeled peptide substrate, and assay buffer are prepared.

-

Reaction Setup: The assay is typically performed in a microplate format. Simeprevir at various concentrations is pre-incubated with the NS3/4A protease in the assay buffer.

-

Initiation of Reaction: The reaction is initiated by adding the FRET substrate to the wells.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET pair.[1]

-

Data Analysis: The initial reaction velocities are calculated from the rate of fluorescence increase. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Site-Directed Mutagenesis for Resistance Analysis

To investigate the impact of specific amino acid substitutions on simeprevir susceptibility, site-directed mutagenesis is employed to introduce these mutations into the NS3 region of an HCV replicon.

Principle: This technique uses synthetic DNA primers containing the desired mutation to alter the DNA sequence of a plasmid encoding the HCV replicon. The mutated plasmid is then used to generate mutant replicon RNA for use in the replicon assay.

General Procedure:

-

Plasmid Template: A plasmid containing the wild-type HCV replicon sequence is used as a template.

-

Primer Design: Oligonucleotide primers are designed to be complementary to the template DNA, with the exception of the specific nucleotide change(s) that will introduce the desired amino acid substitution.

-

Mutagenesis PCR: A PCR reaction is performed using the template plasmid and the mutagenic primers. The PCR amplifies the entire plasmid, incorporating the mutation.

-

Template Digestion: The parental, non-mutated DNA template is digested using a specific enzyme (e.g., DpnI), which targets methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated mutant DNA.

-

Transformation: The mutated plasmid DNA is transformed into competent E. coli for amplification.

-

Sequence Verification: The plasmid DNA is isolated from the bacteria and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Replicon Assay with Mutant: The confirmed mutant plasmid is used to generate in vitro transcribed RNA, which is then tested in the HCV replicon assay as described above to determine the EC50 of simeprevir against the mutant virus.

Conclusion

This compound is a potent and specific inhibitor of the HCV NS3/4A protease, exhibiting a broad spectrum of activity against multiple HCV genotypes. Its mechanism of action is well-defined, and the key determinants of resistance have been extensively characterized through a combination of in vitro enzymatic and cell-based assays. The experimental protocols outlined in this guide provide the foundation for the continued evaluation of simeprevir and the development of next-generation antiviral agents. A thorough understanding of its antiviral profile is crucial for its optimal use in clinical practice and for guiding future research in the field of HCV therapeutics.

References

- 1. A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of cell-based assays for in vitro characterization of hepatitis C virus NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 8. In vivo assay for hepatitis C viral serine protease activity using a secreted protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities | Springer Nature Experiments [experiments.springernature.com]

- 10. eurogentec.com [eurogentec.com]

- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Efficacy of Simeprevir Against SARS-CoV-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of simeprevir, an FDA-approved hepatitis C virus (HCV) NS3/4A protease inhibitor, against SARS-CoV-2. The document synthesizes key findings from multiple studies, presenting quantitative data, detailed experimental protocols, and visualizations of proposed mechanisms of action to facilitate further research and development in the quest for effective COVID-19 therapeutics.

Quantitative Antiviral Activity and Cytotoxicity

Simeprevir has demonstrated potent in vitro activity against SARS-CoV-2 across various cell lines. The half-maximal effective concentration (EC50), 50% cytotoxic concentration (CC50), and selectivity index (SI) are summarized below. These values indicate the drug's potency and therapeutic window in cell culture models.

| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Vero E6 | 4.08 | 19.33 | 4.74 | [1][2][3] |

| Vero E6 | 1.41 ± 0.12 | 32.71 ± 0.94 | >23 | [4][5][6][7] |

| Vero E6 | 15 | - | - | [8] |

| A549-ACE2 | 9 | 56 | 6.22 | [5] |

| Huh7.5 | 14 | 33 | 2.36 | [5] |

| HEK293T | 2.3 | >50 | >21.7 | [5] |

Enzymatic Inhibition

Simeprevir's antiviral mechanism is believed to involve the inhibition of key viral enzymes essential for replication. The half-maximal inhibitory concentration (IC50) against the SARS-CoV-2 main protease (Mpro or 3CLpro) and RNA-dependent RNA polymerase (RdRp) has been determined in biochemical assays.

| Viral Target | IC50 (µM) | Reference |

| Main Protease (Mpro) | 9.6 ± 2.3 | [1][2][9][10] |

| Main Protease (Mpro) | ~10 | [1][2] |

| Main Protease (Mpro) | 13.7 | [2] |

| RNA-dependent RNA polymerase (RdRp) | 5.5 ± 0.2 | [2][9] |

| RNA-dependent RNA polymerase (RdRp) | ~5 | [1][2] |

| Papain-like Protease (PLpro) | >100 (No inhibition) | [1] |

Experimental Protocols

Cell Lines and Virus Culture

-

Cell Lines: Vero E6 (African green monkey kidney), A549-ACE2 (human lung carcinoma engineered to express ACE2), Huh7.5 (human hepatoma), and HEK293T (human embryonic kidney) cells were commonly used.[5][8][11]

-

Cell Culture Conditions: Cells were typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a 5% CO2 atmosphere.[1][4]

-

Virus Strain: SARS-CoV-2 isolates were used for infection experiments.[4]

Antiviral Activity Assay

The general workflow for determining the antiviral efficacy of simeprevir is as follows:

Detailed Steps:

-

Cells were seeded in multi-well plates and allowed to adhere for 24 hours.[6]

-

The cells were then treated with a serial dilution of simeprevir.

-

Following drug treatment, cells were infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), typically 0.01.[6]

-

After an incubation period of 24 to 72 hours, the cell supernatant was collected.[6]

-

Viral RNA was extracted from the supernatant and quantified using real-time quantitative reverse transcription PCR (RT-qPCR) to determine the viral yield.[6]

-

The EC50 value was calculated from the dose-response curve.

Cytotoxicity Assay

The cytotoxicity of simeprevir was assessed to determine its effect on cell viability.

Detailed Steps:

-

Vero E6 cells were seeded in 48-well plates and treated with various concentrations of simeprevir for 48 hours.[1]

-

Following treatment, Thiazolyl Blue Tetrazolium Bromide (MTT) was added to the cells, which is converted to formazan crystals by metabolically active cells.[1]

-

After a 2-hour incubation, the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).[1]

-

Cell viability was quantified by measuring the colorimetric absorbance at 590 nm.[1]

-

The CC50 value was determined from the dose-response curve.

Enzymatic Assays

-

Mpro Inhibition Assay: A Förster resonance energy transfer (FRET)-based assay was used. A CFP-YFP conjugated substrate with an Mpro cleavage site was incubated with Mpro and varying concentrations of simeprevir. The inhibition was measured by the residual FRET efficiency after cleavage.[3][10]

-

RdRp Inhibition Assay: A Picogreen fluorescence-based assay and a gel-based primer extension assay were employed to measure the inhibitory effect of simeprevir on the RNA polymerase activity of a recombinant complex of nsp12, nsp7, and nsp8.[2]

-

PLpro Inhibition Assay: A deubiquitination assay using a fluorescently labeled ubiquitin substrate was performed to assess simeprevir's effect on PLpro activity.[1]

Proposed Mechanisms of Action

Simeprevir is hypothesized to exert its anti-SARS-CoV-2 effects through a multi-pronged approach, targeting both viral and host factors.

Direct Antiviral Mechanisms

Simeprevir directly inhibits two key viral enzymes:

-

Main Protease (Mpro): By inhibiting Mpro, simeprevir is thought to prevent the cleavage of viral polyproteins, which is a crucial step for the maturation of functional viral proteins required for replication.[1][2][12]

-

RNA-dependent RNA Polymerase (RdRp): Unexpectedly, simeprevir also inhibits RdRp, the enzyme responsible for replicating the viral RNA genome. This dual-target action could contribute to its potent antiviral activity.[1][2][12]

Modulation of Host Immune Response

In addition to its direct antiviral effects, simeprevir has been shown to modulate the host immune response. RNA sequencing and gene set enrichment analysis have revealed that simeprevir may influence pathways related to the interferon-induced antiviral response.[2] Specifically, it has been suggested that simeprevir's antiviral effect may be partially mediated by the induction of Interferon-Stimulated Gene 15 (ISG15) through the modulation of the JAK-STAT signaling pathway.[1]

Synergy with Remdesivir

Studies have demonstrated a synergistic effect when simeprevir is used in combination with remdesivir, a known inhibitor of the SARS-CoV-2 RdRp.[1][3][12] This synergy suggests that a combination therapy could be more effective than monotherapy, potentially allowing for lower doses of each drug and reducing the risk of adverse effects.

Conclusion

The in vitro data strongly support the potential of simeprevir as a repurposed drug for the treatment of COVID-19. Its ability to potently inhibit SARS-CoV-2 replication, target multiple viral and potentially host factors, and synergize with other antivirals like remdesivir makes it a compelling candidate for further investigation in preclinical and clinical studies. This technical guide provides a foundational understanding of the in vitro efficacy and mechanisms of simeprevir, intended to aid researchers in the ongoing effort to combat the COVID-19 pandemic.

References

- 1. Simeprevir Potently Suppresses SARS-CoV-2 Replication and Synergizes with Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of simeprevir on the replication of SARS-CoV-2 in vitro and in transgenic hACE2 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of simeprevir on the replication of SARS-CoV-2 in vitro and in transgenic hACE2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. immune-system-research.com [immune-system-research.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Simeprevir Potently Suppresses SARS-CoV-2 Replication and Synergizes with Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NS3/4A Protease Inhibition Kinetics of Simeprevir Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition kinetics of simeprevir sodium, a direct-acting antiviral agent targeting the hepatitis C virus (HCV) NS3/4A protease. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for relevant assays, and visualizes critical pathways and workflows.

Core Concepts: Simeprevir's Mechanism of Action

Simeprevir is a potent and specific, second-generation, macrocyclic, non-covalent, competitive, and reversible inhibitor of the HCV NS3/4A serine protease.[1] The NS3/4A protease is essential for viral replication, as it is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[1] By binding to the active site of the NS3/4A protease, simeprevir blocks this cleavage process, thereby preventing the formation of the viral replication complex and halting viral maturation.

The macrocyclic structure of simeprevir confers high affinity and specificity for the NS3 protease active site.[1] Its mechanism of inhibition involves a slow-on, slow-off binding process, characteristic of a tight-binding inhibitor.

Caption: Mechanism of Simeprevir Action

Quantitative Inhibition Data

The following tables summarize the in vitro activity of simeprevir against various HCV genotypes and common resistance-associated variants (RAVs).

Table 1: Simeprevir Activity against Wild-Type HCV Genotypes

| HCV Genotype | IC50 (nM) | EC50 (nM) |

| 1a | <13 | 8 - 28 |

| 1b | <13 | 8 - 28 |

| 2 | <13 | - |

| 3 | 37 | - |

| 4 | <13 | - |

| 5 | <13 | - |

| 6 | <13 | - |

| IC50 values were determined using biochemical protease assays.[1] EC50 values were determined in replicon models.[1] |

Table 2: Simeprevir Activity against Common NS3/4A Resistance-Associated Variants (Genotype 1b)

| NS3/4A Mutation | Fold Change in EC50 vs. Wild-Type |

| Q80K | <10 |

| D168A | >700 |

| D168V | ~2000 |

| R155K | - |

| Data derived from replicon assays.[1][2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition kinetics of simeprevir.

NS3/4A Protease Enzymatic Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of simeprevir.

Caption: FRET-Based Protease Assay Workflow

Materials:

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside.

-

Enzyme: Recombinant HCV NS3/4A protease (genotype 1b).

-

Substrate: FRET-based peptide substrate, e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2.

-

Inhibitor: this compound dissolved in DMSO.

-

Plate: Black, low-volume 384-well plate.

-

Instrumentation: Fluorescence plate reader.

Procedure:

-

Prepare a serial dilution of simeprevir in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 5 µL of diluted simeprevir or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of NS3/4A protease solution (e.g., 2X final concentration) to each well.

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding 5 µL of the FRET substrate solution (4X final concentration).

-

Immediately place the plate in a fluorescence plate reader pre-set to 30°C.

-

Monitor the increase in fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) every minute for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (v) for each simeprevir concentration by determining the linear slope of the fluorescence signal over time.

-

Plot the percent inhibition [(1 - (v_inhibitor / v_control)) * 100] against the logarithm of the simeprevir concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

To determine the Ki, perform the assay at multiple substrate concentrations and analyze the data using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

-

HCV Replicon Assay (Luciferase-based)

This protocol describes the use of a transient HCV replicon assay with a luciferase reporter to determine the half-maximal effective concentration (EC50) of simeprevir in a cell-based system.

Caption: HCV Replicon Assay Workflow

Materials:

-

Cells: Huh-7.5 cells.

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin, and streptomycin.

-

Replicon RNA: In vitro transcribed HCV subgenomic replicon RNA (e.g., genotype 1b) containing a luciferase reporter gene.

-

Transfection Reagent: Electroporation or lipid-based transfection reagent.

-

Inhibitor: this compound dissolved in DMSO.

-

Plates: 96-well cell culture plates.

-

Luciferase Assay System: Commercially available luciferase assay reagent.

-

Instrumentation: Luminometer.

Procedure:

-

Culture Huh-7.5 cells to approximately 80% confluency.

-

Harvest the cells and transfect them with the HCV replicon RNA via electroporation or using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

-

Plate the transfected cells into 96-well plates at a density of 1 x 10^4 cells per well.

-

After 4-6 hours, add serial dilutions of simeprevir in culture medium to the wells. Include a DMSO vehicle control.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.

-

Remove the culture medium and lyse the cells according to the luciferase assay system protocol.

-

Measure the luciferase activity in each well using a luminometer.

-

Data Analysis:

-

Normalize the luciferase signal for each well to a cell viability assay (e.g., CellTiter-Glo) performed in parallel to account for any cytotoxicity of the compound.

-

Plot the percentage of luciferase activity relative to the vehicle control against the logarithm of the simeprevir concentration.

-

Determine the EC50 value by fitting the data to a four-parameter dose-response curve.

-

Determination of Binding Kinetics (kon and koff) via Surface Plasmon Resonance (SPR)

This protocol provides a general framework for determining the association (kon) and dissociation (koff) rate constants of simeprevir for the NS3/4A protease using SPR.

Materials:

-

SPR Instrument: e.g., Biacore.

-

Sensor Chip: CM5 sensor chip.

-

Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

-

Ligand: Recombinant HCV NS3/4A protease.

-

Analyte: this compound.

-

Running Buffer: HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Regeneration Solution: e.g., Glycine-HCl pH 2.0.

Procedure:

-

Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a mixture of NHS and EDC.

-

Inject the NS3/4A protease (diluted in an appropriate buffer, e.g., 10 mM sodium acetate pH 5.0) over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

A reference flow cell should be prepared similarly but without the protease immobilization.

-

-

Binding Analysis:

-

Equilibrate the sensor surface with running buffer.

-

Inject a series of concentrations of simeprevir (analyte) over the protease-immobilized and reference flow cells at a constant flow rate. This is the association phase .

-

After the injection of simeprevir, flow running buffer over the sensor surface to monitor the dissociation phase .

-

After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound simeprevir.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

-

Globally fit the association and dissociation curves from the different simeprevir concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

The fitting will yield the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) can then be calculated as koff / kon.

-

Resistance Profile

Resistance to simeprevir is primarily associated with amino acid substitutions in the NS3 protease domain. The most clinically relevant mutations occur at positions Q80, D168, R155, and A156. The Q80K polymorphism, particularly in HCV genotype 1a, is a significant baseline factor that can reduce the efficacy of simeprevir-based therapies. Mutations at position D168, such as D168A/V/E, confer high-level resistance to simeprevir.[1]

Caption: Simeprevir Resistance Development

This technical guide provides a foundational understanding of the kinetic properties of simeprevir and the experimental approaches used for its characterization. For further details, readers are encouraged to consult the cited literature.

References

Structural Basis of Simeprevir Binding to Viral Proteases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simeprevir, a macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, has been a cornerstone in the treatment of chronic hepatitis C. Its mechanism of action, involving the non-covalent blockage of the protease active site, has been extensively studied, providing a wealth of structural and functional data. More recently, with the emergence of SARS-CoV-2, simeprevir has been investigated as a potential repurposed drug targeting the main protease (Mpro or 3CLpro) of the novel coronavirus. This technical guide provides a comprehensive overview of the structural basis of simeprevir's interaction with these two critical viral proteases, presenting quantitative binding data, detailed experimental methodologies, and visualizations of the key molecular interactions and experimental workflows.

Simeprevir Binding to HCV NS3/4A Protease

Simeprevir is a potent, reversible, and non-covalent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][2] It binds to the active site of the protease, preventing the cleavage of the viral polyprotein into functional non-structural proteins.[1][2]

Structural Insights

The crystal structure of simeprevir in complex with the HCV NS3/4A protease has been solved (PDB IDs: 3KEE and 4B76), revealing the detailed molecular interactions that underpin its inhibitory activity.[3][4] Simeprevir occupies the S1 to S4 subpockets of the protease active site. The macrocyclic structure of simeprevir confers a high affinity and specificity for the NS3 protease.[2]

Key interactions include:

-

Hydrogen bonds: The sulfonamide group of simeprevir forms crucial hydrogen bonds with the catalytic triad residues of the protease.

-

Hydrophobic interactions: The various hydrophobic moieties of simeprevir engage in extensive van der Waals interactions with non-polar residues lining the active site cleft.

-

Pi-stacking: Aromatic rings within the simeprevir molecule can participate in pi-stacking interactions with aromatic residues in the protease.

Quantitative Binding Data

The inhibitory potency of simeprevir against various HCV genotypes has been extensively characterized. The following tables summarize the key quantitative data.

| HCV Genotype | IC50 (nM) | Reference(s) |

| 1a | <13 | [2] |

| 1b | <13 | [2] |

| 2 | <13 | [2] |

| 3 | 37 | [2] |

| 4 | <13 | [2] |

| 5 | <13 | [2] |

| 6 | <13 | [2] |

| Parameter | Value | Reference(s) |

| Ki (HCV NS3/4A) | 0.36 nM | [5] |

| EC50 (HCV replicon) | 7.8 - 28 nM | [2][5] |

Resistance Mutations

The emergence of drug resistance is a significant challenge in antiviral therapy. For simeprevir, several resistance-associated substitutions (RASs) in the NS3 protease have been identified. These mutations typically occur in or near the drug-binding site and reduce the binding affinity of simeprevir.

| Mutation | Effect on Simeprevir Activity | Reference(s) |

| Q80K | Reduced susceptibility | [2] |

| S122 | Reduced susceptibility | |

| R155 | Reduced susceptibility | |

| D168 | Reduced susceptibility; >700-fold reduction in a genotype 1b replicon assay | [2] |

Simeprevir Binding to SARS-CoV-2 Main Protease (Mpro)

Following the outbreak of COVID-19, drug repurposing efforts identified simeprevir as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a cysteine protease crucial for viral replication.

Computational and In Vitro Studies

Molecular docking studies have predicted that simeprevir can fit into the substrate-binding pocket of SARS-CoV-2 Mpro.[6] These computational predictions have been supported by in vitro enzymatic assays, which demonstrated that simeprevir can inhibit Mpro activity, albeit with a lower potency compared to its inhibition of HCV NS3/4A.[7]

Quantitative Binding Data

| Parameter | Value | Reference(s) |

| IC50 (SARS-CoV-2 Mpro) | 9.6 ± 2.3 µM | [7][8] |

| EC50 (SARS-CoV-2 in Vero E6 cells) | 1.41 ± 0.12 µM | [9] |

| Binding Energy (Docking) | -7.0 kcal/mol | [6] |

Interestingly, in addition to inhibiting Mpro, simeprevir has also been shown to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) with an IC50 of approximately 5.5 µM.[5][7] This dual-targeting mechanism could be advantageous in combating viral replication.

Experimental Protocols

Protein Expression and Purification of Viral Proteases

Objective: To produce and purify recombinant HCV NS3/4A protease and SARS-CoV-2 Mpro for structural and functional studies.

General Protocol:

-

Gene Synthesis and Cloning: The gene encoding the protease (full-length or a specific domain) is synthesized and cloned into a suitable expression vector (e.g., pET vector) containing an affinity tag (e.g., His-tag) for purification.

-

Protein Expression: The expression vector is transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a defined period.

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are then lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed to remove non-specifically bound proteins.

-

Elution: The target protease is eluted from the column using a buffer containing a high concentration of imidazole (for His-tagged proteins).

-

Further Purification (Optional): Depending on the purity required, further purification steps such as ion-exchange chromatography and size-exclusion chromatography may be performed.

-

Protein Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA assay).

Enzymatic Activity Assays (FRET-based)

Objective: To measure the enzymatic activity of the viral proteases and determine the inhibitory potency of simeprevir.

General Protocol for FRET Assay:

-

Reagents and Materials:

-

Purified viral protease (HCV NS3/4A or SARS-CoV-2 Mpro)

-

FRET-based peptide substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl or HEPES buffer with appropriate pH and additives)

-

Simeprevir stock solution (in DMSO)

-

96- or 384-well microplates (black, for fluorescence measurements)

-

Fluorescence plate reader

-

-

Assay Procedure:

-

A reaction mixture is prepared in the microplate wells containing the assay buffer and the purified protease at a specific concentration.

-

Simeprevir is added to the wells at various concentrations (serially diluted). A control with DMSO only is included.

-

The plate is incubated for a defined period to allow the inhibitor to bind to the enzyme.

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The fluorescence intensity is measured over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.

-

The percentage of inhibition is calculated for each simeprevir concentration relative to the DMSO control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the dose-response curve to a suitable equation (e.g., four-parameter logistic equation).

-

Cell-Based Antiviral Assays (HCV Replicon and SARS-CoV-2 Infection)

Objective: To determine the antiviral activity of simeprevir in a cellular context.

General Protocol for HCV Replicon Assay:

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are cultured in a suitable medium.

-

Compound Treatment: The replicon-containing cells are seeded in microplates and treated with various concentrations of simeprevir.

-

Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and the effect of the inhibitor.

-

Reporter Gene Assay: The level of reporter gene expression (e.g., luciferase activity) is measured, which correlates with the level of HCV RNA replication.

-

Data Analysis: The EC50 value (the concentration of the compound that inhibits viral replication by 50%) is calculated from the dose-response curve.

General Protocol for SARS-CoV-2 Antiviral Assay:

-

Cell Culture: A susceptible cell line (e.g., Vero E6 or Calu-3 cells) is cultured in microplates.

-

Compound Treatment: The cells are pre-treated with different concentrations of simeprevir for a short period.

-

Viral Infection: The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated for a defined period (e.g., 24-48 hours).

-

Quantification of Viral Replication: The extent of viral replication is determined by methods such as:

-

qRT-PCR: Quantifying viral RNA levels in the cell supernatant or cell lysate.

-

Plaque Assay: Determining the number of infectious virus particles.

-

Immunofluorescence: Detecting viral antigens in the infected cells.

-

-

Data Analysis: The EC50 value is determined by analyzing the reduction in viral replication at different simeprevir concentrations.

X-ray Crystallography

Objective: To determine the three-dimensional structure of simeprevir in complex with the viral protease.

General Protocol:

-

Protein-Ligand Complex Formation: The purified protease is incubated with an excess of simeprevir to ensure the formation of the complex.

-

Crystallization: The protein-ligand complex is subjected to crystallization screening using various techniques (e.g., sitting-drop or hanging-drop vapor diffusion) and a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

-

Crystal Optimization: Once initial crystals are obtained, the crystallization conditions are optimized to produce larger, well-diffracting crystals.

-

Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement (if a homologous structure is available) or other phasing methods. The atomic model is then built and refined against the experimental data.

-

Structural Analysis: The final refined structure is analyzed to identify the key molecular interactions between simeprevir and the protease.

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of simeprevir to the viral protease active site.

General Protocol:

-

Preparation of Receptor and Ligand Structures: The 3D structure of the protease (receptor) is obtained from the Protein Data Bank (PDB) or generated by homology modeling. The 3D structure of simeprevir (ligand) is generated and optimized.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, or GOLD) is used to dock the ligand into the defined active site of the receptor. The program explores different conformations and orientations of the ligand within the binding site.

-

Scoring and Ranking: The docking poses are scored based on a scoring function that estimates the binding affinity. The poses are then ranked according to their scores.

-

Analysis of Binding Mode: The top-ranked docking pose is analyzed to identify the predicted molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor.

Visualizations

Simeprevir Binding to HCV NS3/4A Protease

Caption: Simeprevir binding to HCV NS3/4A protease active site.

Experimental Workflow for Antiviral Drug Evaluation

Caption: Experimental workflow for evaluating antiviral inhibitors.

Logical Relationship of Simeprevir's Dual Action on SARS-CoV-2

Caption: Simeprevir's dual inhibitory action on SARS-CoV-2.

References

- 1. researchgate.net [researchgate.net]

- 2. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. immune-system-research.com [immune-system-research.com]

- 6. ujpronline.com [ujpronline.com]

- 7. Simeprevir Potently Suppresses SARS-CoV-2 Replication and Synergizes with Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of simeprevir on the replication of SARS-CoV-2 in vitro and in transgenic hACE2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Simeprevir Sodium: A Comprehensive Technical Guide on Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties and solubility characteristics of simeprevir sodium, a direct-acting antiviral agent against the hepatitis C virus (HCV). All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for key property determinations are provided. Furthermore, this guide includes visualizations of simeprevir's mechanism of action and a standard experimental workflow, rendered using Graphviz, to support a comprehensive understanding.

Core Chemical Properties

This compound is the sodium salt of simeprevir, a macrocyclic inhibitor of the HCV NS3/4A serine protease.[1][2] The following table summarizes its key chemical identifiers and properties.

| Property | Value | Reference(s) |

| IUPAC Name | sodium;cyclopropylsulfonyl-[(2R,3aR,10Z,11aS,12aR,14aR)-2-[[8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]-7-methoxyquinolin-4-yl]oxy]-5-methyl-4,14-dioxo-1,2,3,3a,4,5,6,9,11a,12,13,14,14a-tetradecahydrocyclopenta[c]cyclopropa[g][3][4]diazacyclotetradecine-12a-carbonyl]azanide | |

| CAS Number | 1241946-89-3 | |

| Molecular Formula | C₃₈H₄₆N₅NaO₇S₂ | |

| Molecular Weight | 771.9 g/mol | |

| pKa (Strongest Acidic) | 3.77 (Predicted) | |

| pKa (Strongest Basic) | 1.61 (Predicted) | |

| LogP | 4.56 (Predicted) |

Solubility Profile

Simeprevir is characterized as being practically insoluble in water across a wide pH range. To enhance its aqueous solubility for oral administration, it is formulated as the amorphous sodium salt.[3] The solubility of this compound in various solvents is summarized below.

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble | [3] |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | |

| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | |

| Ethanol | Slightly soluble | |

| Methanol, Acetonitrile, Chloroform | Soluble | [5] |

Mechanism of Action: HCV NS3/4A Protease Inhibition

Simeprevir is a direct-acting antiviral agent that targets the hepatitis C virus NS3/4A protease, an enzyme crucial for viral replication. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature viral proteins. By competitively and reversibly binding to the active site of this protease, simeprevir inhibits its function, thereby preventing the formation of the viral replication complex and halting viral maturation.[1][2]

An important consequence of NS3/4A protease activity is the cleavage of two key host adaptor proteins, MAVS and TRIF, which are essential for initiating the interferon (IFN) signaling pathway, a critical component of the innate immune response to viral infections. By inhibiting the NS3/4A protease, simeprevir prevents the cleavage of MAVS and TRIF, thus restoring the host's natural antiviral interferon response.

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of this compound.

Aqueous Solubility Determination (Shake-Flask Method based on OECD Guideline 105)

This protocol describes the determination of the equilibrium aqueous solubility of this compound using the shake-flask method.[3][6][7][8][9]

4.1.1. Materials and Equipment

-

This compound

-

Phosphate and citrate buffers (pH 1.2, 4.5, 6.8)

-

Shaking incubator or water bath with agitation capabilities

-

Calibrated pH meter

-

Centrifuge or filtration apparatus with appropriate filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks, pipettes, and other standard laboratory glassware

4.1.2. Procedure

-

Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 1.2, 4.5, and 6.8. The pH of each buffer should be verified at 37 ± 1 °C.

-

Sample Preparation: Add an excess amount of this compound to flasks containing a known volume of each buffer solution. The excess solid should be visually apparent.

-

Equilibration: Place the flasks in a shaking incubator set at 37 ± 1 °C and agitate at a constant speed.

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw aliquots from each flask.

-

Phase Separation: Immediately after sampling, separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of simeprevir in the clear supernatant using a validated, stability-indicating HPLC method.

-

Equilibrium Determination: Equilibrium is reached when consecutive measurements of simeprevir concentration show no significant change over time. The solubility is reported as the mean of the concentrations at equilibrium.

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for the experimental determination of the acid dissociation constant (pKa) using potentiometric titration.[10][11]

4.2.1. Materials and Equipment

-

This compound

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beakers and other standard laboratory glassware

-

Inert gas (e.g., nitrogen) for purging

4.2.2. Procedure

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a co-solvent system of water and an organic solvent like methanol or DMSO may be necessary due to low aqueous solubility).

-

Inert Atmosphere: Purge the solution with an inert gas to remove dissolved carbon dioxide.

-

Titration: While continuously stirring the solution, incrementally add the standardized titrant (HCl for basic pKa, NaOH for acidic pKa) from a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of LogP by HPLC Method

This protocol describes a general approach for estimating the octanol-water partition coefficient (LogP) using reversed-phase HPLC.[12][13][14][15]

4.3.1. Materials and Equipment

-

This compound

-

A series of reference compounds with known LogP values

-

HPLC system with a C18 column and UV detector

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile)

-

Octanol-saturated water

4.3.2. Procedure

-

Calibration: Prepare solutions of the reference compounds and inject them into the HPLC system. Determine the retention time (t_R_) for each reference compound.

-

Determination of Dead Time: Inject a non-retained compound (e.g., uracil) to determine the dead time (t_0_).

-

Calculate Capacity Factor: Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R_ - t_0_) / t_0_.

-

Create Calibration Curve: Plot the log k' values of the reference compounds against their known LogP values. A linear relationship should be observed.

-

Sample Analysis: Prepare a solution of this compound and inject it into the HPLC system under the same conditions to obtain its retention time.

-

LogP Determination: Calculate the log k' for this compound and use the calibration curve to determine its LogP value.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Simeprevir | C38H47N5O7S2 | CID 24873435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. filab.fr [filab.fr]

- 4. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of this compound: A hepatitis C protease inhibitor in binary and ternary mixtures with sofosbuvir and/or ledipasvir utilizing direct and H-point standard addition strategies [pubmed.ncbi.nlm.nih.gov]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. medwinpublishers.com [medwinpublishers.com]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. pKa and log p determination | PPTX [slideshare.net]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

In-depth Technical Guide: Pharmacokinetics and Metabolism of Simeprevir In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simeprevir is a direct-acting antiviral agent and a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, which is crucial for viral replication.[1][2] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of simeprevir, compiled from key preclinical and clinical studies. The information presented herein is intended to support further research and development efforts in the field of antiviral therapies.

Pharmacokinetics

Simeprevir exhibits nonlinear pharmacokinetics, particularly at higher doses, which is attributed to the saturation of hepatic uptake and metabolism.[3][4]

Absorption

Following oral administration, simeprevir is readily absorbed, with peak plasma concentrations (Tmax) typically observed between 4 to 6 hours post-dose.[2][5] The absolute bioavailability of a single 150 mg oral dose under fed conditions is approximately 62%.[2] The administration of simeprevir with food enhances its absorption and is therefore recommended.

Distribution

Simeprevir is extensively bound to plasma proteins (>99.9%), primarily to albumin.[6] The blood-to-plasma ratio of approximately 0.66 indicates that the drug is predominantly distributed in the plasma rather than the cellular components of blood.[5] In animal studies, simeprevir has been shown to distribute extensively to the gut and liver.[2] The hepatic uptake of simeprevir is mediated by the organic anion transporting polypeptides OATP1B1/3.[3][7]

Metabolism

Simeprevir is primarily metabolized in the liver through oxidative pathways.[6][8] The main enzyme responsible for its metabolism is cytochrome P450 3A4 (CYP3A4), with potential minor contributions from CYP2C8 and CYP2C19.[4][5][6] The major circulating component in plasma is unchanged simeprevir.[5] The primary metabolites identified are M21 and M22, which result from the oxidation of the macrocyclic moiety of simeprevir.[4]

Excretion

The elimination of simeprevir and its metabolites is predominantly through hepatobiliary excretion.[4][5] A human mass balance study (Trial C103) demonstrated that following a single 200 mg oral dose of radiolabeled simeprevir, approximately 91% of the radioactivity was recovered in the feces.[5] Renal excretion is negligible, with less than 0.2% of the administered dose found in the urine.[3] Unchanged simeprevir accounts for a significant portion of the excreted drug in the feces.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of simeprevir in vivo.

Table 1: Single-Dose Pharmacokinetic Parameters of Simeprevir in Healthy Adults

| Parameter | Value | Reference |

| Tmax (hours) | 4 - 6 | [2][5] |

| Absolute Bioavailability | ~62% (150 mg, fed) | [2] |

| Protein Binding | >99.9% | [6] |

| Blood-to-Plasma Ratio | ~0.66 | [5] |

| Terminal Elimination Half-life (t1/2) | 10 - 13 hours | [5] |

Table 2: Excretion of Simeprevir and Metabolites in a Human Mass Balance Study (Trial C103)

| Excretion Route | % of Administered Dose | Form | Reference |

| Feces | ~91% | Total Radioactivity | [5] |

| 31% | Unchanged Simeprevir | [5] | |

| 25.9% | Metabolites M21/M22 | [3] | |

| Urine | < 0.2% | Total Radioactivity | [3] |

Table 3: Pharmacokinetic Parameters of Simeprevir in HCV-Infected Patients

| Parameter | Value | Reference |

| Terminal Elimination Half-life (t1/2) | ~41 hours | [5] |

Experimental Protocols

Human Mass Balance Study (Trial C103)

Objective: To investigate the absorption, metabolism, and excretion of simeprevir in healthy subjects.

Methodology:

-

Study Design: A single-center, open-label, single-dose study.

-

Subjects: Healthy adult volunteers.

-

Dosing: A single oral dose of 200 mg of [14C]-labeled simeprevir was administered.

-

Sample Collection: Blood, urine, and feces were collected at predefined intervals.

-

Analysis:

-

Total radioactivity in plasma, urine, and feces was measured by liquid scintillation counting.

-

Plasma samples were analyzed for unchanged simeprevir and its metabolites using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3]

-

Fecal homogenates were extracted and analyzed for unchanged simeprevir and metabolites by HPLC with radiometric detection and HPLC-MS/MS.

-

-

Data Analysis: Pharmacokinetic parameters were calculated from the concentration-time data. The total recovery of radioactivity was determined to assess the mass balance.

Quantitative Analysis of Simeprevir in Human Plasma by LC-MS/MS

Objective: To quantify the concentration of simeprevir in human plasma samples for pharmacokinetic analysis.

Methodology:

-

Sample Preparation: Plasma proteins were precipitated using acetonitrile. The supernatant was then separated for analysis.[3]

-

Chromatography:

-

System: A validated high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile and water with additives like formic acid or ammonium acetate).

-

-

Mass Spectrometry:

-

System: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Detection: Multiple reaction monitoring (MRM) was used for selective and sensitive quantification of simeprevir and an internal standard.

-

-

Validation: The method was validated for linearity, precision, accuracy, selectivity, and stability according to regulatory guidelines.[3]

Visualizations

Metabolic Pathway of Simeprevir

Caption: Metabolic pathway of simeprevir in vivo.

Experimental Workflow for a Human ADME Study

Caption: Workflow of a human ADME study for simeprevir.

Drug Interactions

Simeprevir is a substrate and a mild inhibitor of CYP3A4.[3][4] It is also a substrate and inhibitor of several drug transporters, including P-glycoprotein (P-gp) and OATP1B1/3.[3] Co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of simeprevir, potentially affecting its efficacy and safety profile. Caution is advised when simeprevir is co-administered with drugs that are substrates of P-gp or OATP1B1/3, as simeprevir may increase their plasma concentrations.

Conclusion

Simeprevir undergoes extensive metabolism, primarily mediated by CYP3A4, and is eliminated mainly through the feces. Its pharmacokinetic profile is characterized by nonlinear kinetics at higher doses. A thorough understanding of its ADME properties and potential for drug-drug interactions is essential for its safe and effective use in the treatment of chronic hepatitis C. The data and protocols presented in this guide provide a foundational resource for researchers and clinicians working with this important antiviral agent.

References

- 1. allucent.com [allucent.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Current State of Biotransformation Science – Industry Survey of In Vitro and In Vivo Practices, Clinical Translation, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clinmedjournals.org [clinmedjournals.org]

Simeprevir Sodium's Impact on Host Cell Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simeprevir, a second-generation NS3/4A protease inhibitor, is a direct-acting antiviral agent primarily known for its efficacy against the Hepatitis C virus (HCV). While its primary mechanism of action involves the specific inhibition of the viral protease essential for viral replication, emerging evidence suggests that simeprevir also exerts a range of effects on host cell pathways.[1][2][3] This technical guide provides an in-depth analysis of the current understanding of simeprevir's interactions with host cellular signaling, including its role in restoring interferon signaling, and its off-target effects on apoptosis, autophagy, STAT3 signaling, lipid metabolism, and mitochondrial function. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the implicated pathways to serve as a comprehensive resource for researchers in virology and drug development.

Primary Mechanism of Action and Restoration of Innate Immunity

Simeprevir is a competitive, reversible, and macrocyclic noncovalent inhibitor of the HCV NS3/4A protease.[1] This viral enzyme is crucial for cleaving the HCV polyprotein into mature viral proteins necessary for replication.[1][2] By blocking this process, simeprevir effectively halts viral propagation.[2]

Beyond its direct antiviral activity, simeprevir plays a significant role in restoring the host's innate immune response, which is often subverted by HCV. The HCV NS3/4A protease is known to cleave two critical adaptor proteins involved in the interferon (IFN) signaling pathway:

-

Mitochondrial Antiviral-Signaling Protein (MAVS): Also known as IPS-1, VISA, or Cardif.

-

Toll/Interleukin-1 Receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF).

Cleavage of MAVS and TRIF by the viral protease impairs the downstream signaling cascade that leads to the activation of Interferon Regulatory Factor 3 (IRF3) and subsequent production of type I interferons (IFN-α/β). At concentrations above its antiviral EC50, simeprevir, by inhibiting the NS3/4A protease, prevents the degradation of MAVS and TRIF, thereby restoring the proper IFN-signaling pathways and allowing the host to mount an effective antiviral response.

Off-Target Effects on Host Cell Pathways

Beyond its intended antiviral action, simeprevir has been observed to influence several host cell pathways. These off-target effects are critical to understand for a complete safety and efficacy profile of the drug.

Apoptosis

While direct quantitative data on simeprevir-induced apoptosis in non-cancerous host cells is limited, studies in hepatocellular carcinoma (HCC) cell lines provide some insights. For instance, mTOR inhibitors, which are also investigated in the context of HCV and HCC, have been shown to induce apoptosis by increasing the activity of caspases 3, 8, and 9.[4] The potential for simeprevir to induce apoptosis, particularly in the context of virally infected or cancerous liver cells, warrants further investigation.

Experimental Protocol: Caspase-3/7 Activity Assay

A common method to quantify apoptosis is by measuring the activity of executioner caspases, such as caspase-3 and caspase-7.

-